An In-depth Technical Guide to the Physical Properties of 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine
An In-depth Technical Guide to the Physical Properties of 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from initial synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This guide provides a detailed technical overview of the core physical properties of 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine, a substituted benzylpyrrolidine derivative of interest in medicinal chemistry.
The pyrrolidine scaffold is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The introduction of a bromo and a trifluoromethyl group on the benzyl moiety can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions. This document serves as a foundational resource for researchers, offering both predicted physical property data and detailed experimental protocols for their empirical determination.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrF₃N | ChemScene[1] |
| Molecular Weight | 311.14 g/mol | Calculated |
| CAS Number | Not available | |
| Predicted LogP | 3.9 | Predicted |
| Predicted Boiling Point | ~300-350 °C at 760 mmHg | Estimated |
| Predicted Melting Point | Not readily predictable (likely a salt or oil) | Estimated |
| Predicted Density | ~1.5 g/cm³ | Estimated |
| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Predicted |
Experimental Determination of Physical Properties
The following sections detail standardized, field-proven methodologies for the experimental determination of the core physical properties of novel chemical entities like 1-(3-bromo-5-trifluoromethylbenzyl)-pyrrolidine.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range (typically 0.5-2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
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Sample Preparation: A small amount of the crystalline solid is finely ground to a powder.
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Capillary Loading: A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower rate of 1-2°C per minute near the melting point.
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Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key physical constant for characterizing and purifying liquids.
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Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
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Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
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Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.
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Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Density Determination
Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance and is important for formulation and process development.
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Tare Weighing: A clean, dry volumetric flask of a known volume (e.g., 1.00 mL) is accurately weighed on an analytical balance.
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Sample Addition: The liquid sample is carefully added to the volumetric flask up to the calibration mark.
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Final Weighing: The flask containing the sample is reweighed.
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Calculation: The mass of the sample is determined by subtracting the tare weight of the flask from the final weight. The density is then calculated by dividing the mass of the sample by the volume of the flask.
Diagram of Density Determination Workflow
Caption: Workflow for Density Determination.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a compound in various solvents is critical for its formulation, purification, and biological activity.
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.[3]
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Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3]
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Phase Separation: The suspension is centrifuged to pellet the undissolved solid.
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Sample Collection: A clear aliquot of the supernatant is carefully removed.
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Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[3]
